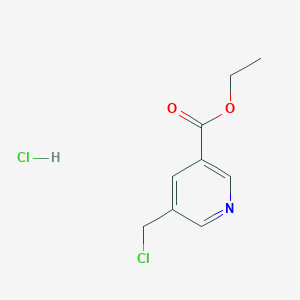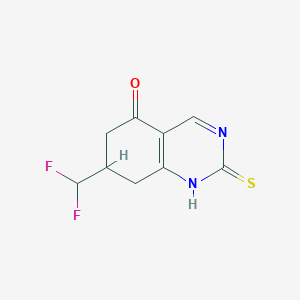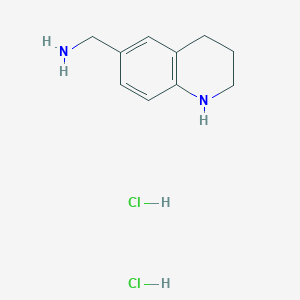
4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヒドロキシ-8-メトキシ-6-メチルキノリン-3-カルボン酸は、分子式がC12H11NO4であるキノリン誘導体です。この化合物は、化学、生物学、医学などのさまざまな分野で多様な生物活性と用途が知られているキノリンファミリーに属しています。
準備方法
合成経路と反応条件
4-ヒドロキシ-8-メトキシ-6-メチルキノリン-3-カルボン酸の合成は、通常、以下の手順を伴います。
出発原料: 合成は、6-メチルキノリンや4-ヒドロキシ-8-メトキシキノリンなどの市販の出発原料から始まります。
反応条件: 反応条件は、多くの場合、目的の生成物の形成を促進するために、強酸や強塩基、高温、特定の触媒を使用することを伴います。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度と収率が保証されます。
工業的生産方法
この化合物の工業的生産方法は、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成を伴う場合があります。これらの方法は、一貫した品質と効率を確保するために、多くの場合、連続フロー反応器と自動システムを含みます。
化学反応の分析
反応の種類
4-ヒドロキシ-8-メトキシ-6-メチルキノリン-3-カルボン酸は、さまざまな化学反応を起こし、その中には以下が含まれます。
酸化: この化合物は、酸化されて異なる官能基を持つキノリン誘導体を形成することができます。
還元: 還元反応は、キノリン環をより飽和した誘導体に変換することができます。
置換: 置換反応は、キノリン環に異なる置換基を導入し、その化学的性質を変えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換剤: ハロゲン、アルキル化剤。
主な生成物
これらの反応から形成される主な生成物には、官能基が変化したさまざまなキノリン誘導体が含まれ、これらは異なる生物学的および化学的性質を持つ可能性があります。
科学研究への応用
4-ヒドロキシ-8-メトキシ-6-メチルキノリン-3-カルボン酸は、いくつかの科学研究への応用があります。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療における潜在的な治療的用途について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
4-ヒドロキシ-8-メトキシ-6-メチルキノリン-3-カルボン酸の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的や経路は、特定の用途や使用状況によって異なります。
類似化合物との比較
類似化合物
- 4-ヒドロキシ-6-メトキシキノリン-3-カルボン酸
- 4-ヒドロキシ-6-メチルキノリン-3-カルボン酸
- 4-ヒドロキシ-8-メチルキノリン-3-カルボン酸
独自性
4-ヒドロキシ-8-メトキシ-6-メチルキノリン-3-カルボン酸は、キノリン環上の特定の置換パターンによって独特であり、他の類似化合物と比較して異なる生物学的および化学的性質をもたらす可能性があります。
特性
IUPAC Name |
8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-3-7-10(9(4-6)17-2)13-5-8(11(7)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWECKDKVAITZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)








![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)

![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)
